Product packaging for Methoxyphenylpropylamin(Cat. No.:)

Methoxyphenylpropylamin

Cat. No.: B1365389
M. Wt: 165.23 g/mol
InChI Key: CXJJQQQWQYWKDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methoxyphenylpropylamin refers to a class of organic compounds featuring a propylamine chain attached to a methoxyphenyl group. These compounds are of significant interest in scientific research due to their potential biological activities. Researchers utilize these compounds as reference standards and biochemical tools in various fields. One key area of research involves analogs known as Catecholaminergic Activity Enhancers (CAEs), such as PPAP (Phenylpropylaminopentane). Unlike typical stimulants that cause a uncontrolled release of neurotransmitters, CAEs selectively enhance the impulse-propagation mediated release of catecholamines like dopamine and norepinephrine only when neurons are actively firing . This mechanism is studied for its potential relevance to understanding learning, memory, and conditions like depression and Alzheimer's disease . Furthermore, certain methoxyphenolic compounds have demonstrated notable anti-inflammatory properties in cellular studies. Research on human airway cells has shown that methoxyphenolic compounds can inhibit the production of multiple inflammatory mediators, including IL-6, IL-8, and CCL2, suggesting a potential role for related compounds in investigating inflammatory pathways . These chemicals serve as valuable building blocks in organic synthesis and are used in the development of advanced materials, such as functionalized polymers . This product is intended for research purposes only in a controlled laboratory environment. It is strictly not for diagnostic, therapeutic, or human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15NO B1365389 Methoxyphenylpropylamin

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

N-methoxy-3-phenylpropan-1-amine

InChI

InChI=1S/C10H15NO/c1-12-11-9-5-8-10-6-3-2-4-7-10/h2-4,6-7,11H,5,8-9H2,1H3

InChI Key

CXJJQQQWQYWKDB-UHFFFAOYSA-N

Canonical SMILES

CONCCCC1=CC=CC=C1

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization for Academic Studies

Advanced Synthetic Approaches to Methoxyphenylpropylamin Analogs

The construction of methoxyphenylpropylamine analogs often involves multi-step syntheses that allow for precise control over the final molecular architecture. These approaches are designed to be versatile, enabling the introduction of various functional groups and stereochemical arrangements to explore structure-activity relationships.

Application of Modern Organic Synthesis Techniques (e.g., Bischler-Napieralski Cyclization, Reductive Amination)

Modern organic synthesis provides a powerful toolkit for constructing the core structures of methoxyphenylpropylamine analogs. Two widely used reactions are the Bischler-Napieralski cyclization and reductive amination.

The Bischler-Napieralski reaction is a method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides under acidic conditions. This intramolecular cyclization is a type of electrophilic aromatic substitution. The reaction typically employs dehydrating agents like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅). The mechanism is believed to proceed through a nitrilium ion intermediate. The choice of reaction conditions can be critical; for instance, using P₂O₅ in refluxing POCl₃ is often more effective for reactants that lack electron-donating groups on the aromatic ring. This reaction is particularly valuable for creating the isoquinoline (B145761) scaffold found in many biologically active compounds.

Reductive amination is a versatile and widely used method for synthesizing amines from carbonyl compounds (aldehydes or ketones). The process involves the initial formation of an imine or enamine, which is then reduced to the corresponding amine. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices due to their selectivity for reducing the imine in the presence of the starting carbonyl compound. This method allows for the synthesis of primary, secondary, and tertiary amines by selecting the appropriate carbonyl and amine starting materials. For example, a ketone can be reacted with an amine in the presence of a reducing agent to yield a substituted amine in a one-pot procedure.

Strategic Use of Precursor Compounds in Chemical Synthesis

The selection of appropriate precursor compounds is fundamental to the successful synthesis of methoxyphenylpropylamine analogs. The structure of the precursor directly dictates the final arrangement of atoms in the target molecule.

For instance, the synthesis of N-isopropyl-p-methoxyphenylpropanolamine analogues can start from p-methoxybenzaldehyde. This aldehyde can undergo chloromethylation to introduce a reactive handle for further transformations. Similarly, 3-(4-methoxyphenyl)propylamine can be synthesized from 4-methoxycinnamic acid. Another approach involves the use of (S)-2-amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid hydrochloride as a chiral building block.

3 Modifications for Spectroscopic Analysis and Structural Elucidation in Research

In academic research, the structural elucidation and analysis of "this compound" and its analogs are crucial for understanding their chemical properties and interactions. To facilitate this, various synthetic modifications are employed to enhance their detectability and provide detailed structural information through spectroscopic techniques. These modifications include isotopic labeling and the attachment of fluorescent tags.

Isotopic Labeling for Mass Spectrometry and NMR

Isotopic labeling is a powerful technique used to trace molecules and elucidate fragmentation pathways in mass spectrometry (MS) and to simplify complex spectra in nuclear magnetic resonance (NMR) spectroscopy. symeres.commdpi.com Deuterium (B1214612) (²H or D), a stable isotope of hydrogen, is commonly introduced into the structure of this compound. zeochem.com This is because deuterium is inexpensive and readily available, making it a practical choice for stable isotope analytics. zeochem.com

The introduction of deuterium atoms increases the mass of the molecule, creating a distinct isotopic signature that can be easily tracked by MS. This is particularly useful in metabolic studies to follow the biotransformation of the compound and to identify its metabolites. symeres.comnih.gov The kinetic isotope effect, where the C-D bond is stronger than the C-H bond, can also be exploited to study reaction mechanisms. symeres.com For instance, deuterating the methoxy (B1213986) groups can help prevent their cleavage, which can be a metabolic pathway for some compounds. mdpi.com

In NMR spectroscopy, deuterium labeling can simplify complex proton (¹H) NMR spectra by replacing protons with deuterium, which is not detected in ¹H NMR. This selective "silencing" of signals helps in the assignment of remaining proton signals and in understanding the three-dimensional structure of the molecule. symeres.com

Table 1: Common Isotopes Used in Labeling for Spectroscopic Analysis

IsotopeApplication in SpectroscopyPurpose
Deuterium (²H) Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR)Trace molecular fate, elucidate fragmentation pathways, simplify NMR spectra, study kinetic isotope effects. symeres.commdpi.com
Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS)Provide detailed structural information about the carbon skeleton, aid in quantitative analysis. symeres.com
Nitrogen-15 (¹⁵N) Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS)Study the electronic environment of nitrogen atoms, trace nitrogen-containing metabolites. symeres.com

The synthesis of isotopically labeled this compound derivatives can be achieved by using labeled starting materials or through hydrogen-deuterium exchange reactions on the final compound or its precursors. symeres.com

Fluorescent Tagging for Enhanced Detection

Fluorescent labeling is another key modification strategy that involves attaching a fluorophore—a fluorescent chemical compound—to this compound. baseclick.eu This allows for highly sensitive detection and visualization of the molecule in various experimental setups, including microscopy and fluorescence spectroscopy. baseclick.eunih.gov

The choice of fluorophore is critical and depends on the specific application. nih.gov Ideal fluorescent labels are small, bright, and photostable, and they should not significantly perturb the biological activity or chemical properties of the parent molecule. nih.gov Organic fluorophores are often preferred over fluorescent proteins due to their smaller size, wider range of spectral properties, and higher photostability. nih.govmdpi.com

The attachment of a fluorescent tag is typically achieved by introducing a reactive functional group into the this compound structure, such as an amine or a carboxylic acid, which can then be covalently bonded to a complementary group on the fluorophore. nih.gov For example, the primary amine of this compound can be reacted with a fluorophore containing an N-hydroxysuccinimide (NHS) ester or an isothiocyanate group.

Table 2: Examples of Fluorescent Labels and Their Spectroscopic Properties

Fluorescent LabelExcitation Max (nm)Emission Max (nm)Common Attachment Chemistry
Fluorescein ~494~518Isothiocyanate (FITC) reaction with amines.
Rhodamine B ~555~580Amide bond formation with carboxylic acids or amines. conicet.gov.ar
Coumarin Derivatives ~375-410~450-490Maleimide reaction with thiols, NHS ester with amines. nih.gov
Cyanine Dyes (e.g., Cy3, Cy5) ~550 (Cy3), ~650 (Cy5)~570 (Cy3), ~670 (Cy5)NHS ester reaction with amines. nih.gov

Note: The exact excitation and emission maxima can vary depending on the solvent and local chemical environment.

These fluorescently labeled derivatives are invaluable tools in research for studying protein-ligand interactions, cellular uptake, and distribution of this compound and its analogs with high sensitivity and specificity. baseclick.eu

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Analysis of Molecular Structure-Bioactivity Correlations

The position of the methoxy (B1213986) group on the phenyl ring of methoxyphenylpropylamin is a critical determinant of its biological activity. Studies have shown that the substituti

Receptor Binding and Ligand Target Interaction Mechanisms in Vitro Investigations

Characterization of Receptor Affinity and Selectivity Profiles

The affinity and selectivity of a ligand for its target receptors are fundamental to its neuropharmacological effects. For Methoxyphenylpropylamin, this involves characterizing its binding constants (such as Kᵢ or IC₅₀ values) at various receptor subtypes.

Phenethylamine (B48288) compounds are known to interact with a wide array of serotonin (B10506) (5-HT) receptors. While specific binding affinities for this compound at the 5-HT₁ₐ and 5-HT₁꜀ receptors are not readily found in peer-reviewed literature, structure-activity relationships (SAR) within the phenethylamine class suggest a potential for interaction. For instance, studies on N-benzyl phenethylamines have demonstrated that modifications to the phenethylamine backbone can enhance selectivity for 5-HT₂ₐ receptors over 5-HT₂꜀ and 5-HT₁ₐ receptors nih.govresearchgate.net. This implies that the specific substitution pattern on this compound would be a critical determinant of its affinity and selectivity for 5-HT₁ subtypes. Research on related compounds indicates that phenethylamines generally possess a different receptor profile than tryptamines, often showing varied affinities across the 5-HT receptor family guidetopharmacology.org. Without direct experimental data, the precise affinity for 5-HT₁ₐ and 5-HT₁꜀ remains speculative.

Tryptamine (B22526) receptors are part of the broader family of serotonin receptors. The interaction of ligands with these receptors is heavily dependent on whether the core structure is a phenethylamine or a tryptamine. As a phenethylamine, this compound's interaction with tryptamine-preferring receptors would likely differ from endogenous ligands like tryptamine itself. Studies comparing these two classes show that while both can act on serotonin receptors, their selectivity profiles often diverge significantly guidetopharmacology.org. Research on para-methoxyamphetamine (PMA) indicates it induces 5-hydroxytryptamine (5-HT) release, an effect that is blocked by 5-HT uptake inhibitors, suggesting an interaction with the serotonergic system, although this does not define direct receptor binding dynamics nih.gov.

Trace Amine-Associated Receptor 1 (TAAR1) is a G protein-coupled receptor that responds to endogenous trace amines like β-phenylethylamine (PEA) and tryptamine Current time information in Baguio, PH.. Given that this compound is a phenethylamine derivative, it is strongly predicted to engage TAAR1. TAAR1 activation is known to modulate monoaminergic neurotransmission Current time information in Baguio, PH.. Studies on various TAAR1 agonists show a wide range of potencies, with EC₅₀ values often in the nanomolar to micromolar range researchgate.netmdpi.commdpi.com. For example, the parent compound β-phenylethylamine activates TAAR1, and synthetic agonists can have EC₅₀ values ranging from the low nanomolar to micromolar range Current time information in Baguio, PH.. It is hypothesized that this compound acts as a TAAR1 agonist, though specific affinity (Kᵢ) and potency (EC₅₀) values are not well-established.

Beyond the serotonergic system and TAAR1, phenethylamines are known to interact with other monoamine systems. This includes potential binding to dopamine (B1211576) and adrenergic receptors, as well as monoamine transporters researchgate.netnih.gov. The affinity for these targets is highly dependent on the specific substitutions on the phenethylamine structure. For example, some TAAR1 agonists have been screened for off-target effects and show low affinity for targets like κ-opioid and adrenergic α₂ receptors Current time information in Baguio, PH.. The interaction of this compound with these other neurotransmitter receptors has not been fully characterized, but based on its structural class, some degree of cross-reactivity is possible.

Biophysical and Biochemical Assays for Ligand-Target Interaction

The characterization of this compound's interaction with its receptor targets relies on a variety of established in vitro assays. These techniques are crucial for determining binding affinity, potency, and functional activity.

Radioligand Binding Assays : This is the most common method to determine the binding affinity (Kᵢ) of a compound. It involves competing the unlabeled ligand (this compound) against a radiolabeled ligand with known high affinity for the target receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value, from which the Kᵢ is calculated.

Functional Assays : These assays measure the biological response following receptor activation. For G protein-coupled receptors like the 5-HT subtypes and TAAR1, common functional assays include:

cAMP Accumulation Assays : Since TAAR1 and some 5-HT receptors are coupled to Gₛ proteins, their activation leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Assays measuring cAMP levels are used to determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of an agonist Current time information in Baguio, PH..

Phosphoinositide (PI) Hydrolysis Assays : Receptors coupled to G₀ proteins, such as 5-HT₂ₐ, activate phospholipase C, leading to the hydrolysis of phosphatidylinositol. Measuring the products of this pathway is a common method to assess agonist function nih.govresearchgate.net.

GTPγS Binding Assays : This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation by an agonist, providing a direct measure of G protein activation nih.gov.

Fluorescence-Based Techniques : Methods like Fluorescence Polarization (FP) and Förster Resonance Energy Transfer (FRET) can be used in high-throughput screening to study ligand-receptor binding in real-time without the need for radioactivity.

Table 1: Common In Vitro Assays for Receptor Characterization

Assay Type Parameter Measured Application Example
Radioligand Binding Binding Affinity (Kᵢ, IC₅₀) Determining this compound's affinity for 5-HT₁ₐ receptors.
cAMP Accumulation Functional Potency (EC₅₀) & Efficacy (Eₘₐₓ) Assessing agonist activity at TAAR1.
PI Hydrolysis Functional Potency (EC₅₀) & Efficacy (Eₘₐₓ) Characterizing activity at G₀-coupled 5-HT receptors.

Molecular Dynamics Simulations and Computational Docking Studies of Binding Modes

In the absence of empirical crystal structures, computational methods such as molecular docking and molecular dynamics (MD) simulations provide valuable insights into the binding modes of ligands like this compound.

Molecular Docking : This technique predicts the preferred orientation of a ligand when bound to a receptor. For serotonin receptors, docking studies often use homology models based on the crystal structures of related GPCRs, such as the 5-HT₁ₑ or 5-HT₂ₑ receptors unimore.itnih.gov. These models suggest that the protonated amine of the phenethylamine side chain forms a crucial ionic bond with a highly conserved aspartate residue (Asp3.32) in the third transmembrane helix (TM3) of the receptor researchgate.net. The methoxy-substituted phenyl ring would then be positioned within a binding pocket formed by other transmembrane helices, where it can form hydrophobic and aromatic stacking interactions with residues like phenylalanine and tryptophan nih.govrsc.org.

Molecular Dynamics (MD) Simulations : MD simulations are used to study the dynamic behavior of the ligand-receptor complex over time, providing a more realistic view of the interaction than static docking poses nih.govbiorxiv.org. These simulations can reveal the stability of key interactions, the influence of the lipid membrane, and conformational changes in the receptor upon ligand binding nih.govrsc.orgchemrxiv.org. For example, MD simulations can help understand how a ligand stabilizes either an active or inactive state of the receptor, which is critical for determining whether the compound is an agonist or an antagonist nih.govbiorxiv.org. Such studies on serotonin receptors have highlighted the importance of specific residues in signal transduction and ligand stability rsc.orgchemrxiv.org.

Table 2: Compound Names Mentioned

Compound Name Abbreviation/Other Names
This compound 4-Methoxyphenylpropylamin, para-Methoxyphenylpropylamin, PMA
Serotonin 5-hydroxytryptamine, 5-HT
β-phenylethylamine PEA
Tryptamine
N-benzyl phenethylamines
para-methoxyamphetamine PMA

Enzyme Metabolism and Biotransformation Pathways in Vitro Investigations

Identification of Cytochrome P450 (CYP) Enzymes and Metabolic Pathways

The biotransformation of Methoxyphenylpropylamin is significantly influenced by the cytochrome P450 (CYP) superfamily of enzymes, which are primarily located in the liver. youtube.comsigmaaldrich.com These enzymes are crucial for Phase I metabolism, which involves introducing or exposing functional groups to make compounds more water-soluble and easier to excrete. drughunter.comnih.gov In vitro studies using rat and human liver preparations have identified that the metabolism of this compound is mediated, at least in part, by an NADPH-dependent CYP450 system. nih.gov The involvement of CYP enzymes is confirmed by the inhibition of its metabolic pathways by known CYP inhibitors like SKF 525-A and carbon monoxide. nih.gov

Specifically, research has pinpointed the CYP2D6 isozyme as a key player in the metabolism of this compound. nih.gov Studies conducted with microsomes from human cells engineered to express CYP2D6 have confirmed its role in several metabolic reactions. nih.gov The activity of these enzymes can be significantly inhibited by specific agents; for instance, quinidine (B1679956) has been shown to be a potent inhibitor of CYP2D6-catalyzed oxidations of this compound, leading to a complete halt in the formation of its primary metabolites. nih.gov

O-demethylation represents a principal metabolic pathway for this compound. This reaction involves the removal of a methyl group from the methoxy (B1213986) moiety on the phenyl ring. youtube.com In vitro investigations have consistently identified O-desmethylmethoxyphenamine (ODMP) as a major metabolite. nih.govnih.gov

The cytochrome P450 isoenzyme responsible for this transformation has been shown to be similar to the one that metabolizes debrisoquine (B72478) and sparteine, as evidenced by competitive inhibition studies. nih.gov The formation of ODMP is catalyzed specifically by the CYP2D6 enzyme. nih.gov This pathway is a classic example of a Phase I reaction where the cleavage of an aryl methyl ether unmasks a phenolic group, increasing the compound's polarity. chim.it

Beyond O-demethylation, this compound undergoes other significant Phase I biotransformation reactions. drughunter.com

Hydroxylation: Ring hydroxylation is another key pathway. In vitro studies have identified 5-hydroxymethoxyphenamine (B1197144) (5HMP) as a metabolite formed through this process. nih.gov The CYP2D6 enzyme has been confirmed to catalyze this reaction. nih.gov Furthermore, research using CYP2D6 microsomes has revealed the formation of a novel, previously unknown ring-hydroxylated metabolite that is isomeric with 5HMP. nih.gov

N-Dealkylation: The removal of the N-methyl group, or N-demethylation, is another potential metabolic route. Studies using rat liver preparations have identified N-desmethylmethoxyphenamine as a metabolite. nih.gov However, investigations using human CYP2D6-expressing microsomes did not detect the formation of this N-desmethyl metabolite, suggesting that CYP2D6 is not involved in this specific reaction in humans and that other enzymes may be responsible. nih.gov

The primary Phase I metabolic pathways identified in vitro are summarized in the table below.

Metabolic PathwayMetabolite FormedKey Enzyme(s) InvolvedReference
O-DemethylationO-desmethylmethoxyphenamine (ODMP)CYP2D6 nih.govnih.gov
Ring Hydroxylation5-hydroxymethoxyphenamine (5HMP)CYP2D6 nih.govnih.gov
Ring HydroxylationNovel Isomer of 5HMPCYP2D6 nih.gov
N-DealkylationN-desmethylmethoxyphenamineNot CYP2D6 (in humans); other CYP enzymes in rats nih.govnih.gov

Role of Non-CYP Enzymes in this compound Metabolism

While cytochrome P450 enzymes are central to the metabolism of many compounds, non-CYP enzymes also play a significant role in drug biotransformation. evotec.comtechnologynetworks.com These pathways are important for compounds that may lack the typical liabilities associated with CYP metabolism. bioivt.com Major non-CYP enzymes include flavin-containing monooxygenases (FMO), monoamine oxidases (MAO), aldehyde oxidases (AO), and various hydrolases. evotec.combioivt.com

For this compound specifically, the N-dealkylation pathway, which was not catalyzed by CYP2D6 in human in vitro systems, suggests the potential involvement of other enzyme systems. nih.gov Given the amine structure of the compound, enzymes such as monoamine oxidases (MAO) could theoretically contribute to its metabolism. xenotech.com However, specific in vitro studies characterising the precise role and contribution of non-CYP enzymes in the biotransformation of this compound are not extensively detailed in the current literature. Elucidating these pathways often requires using different subcellular fractions (like cytosol for AO) and specific inhibitors to differentiate their activity from that of CYPs. frontiersin.orgadmescope.com

Metabolic Activation and Metabolite Profiling Using In Vitro Systems

The study of this compound metabolism relies heavily on various in vitro systems that replicate the metabolic environment of the liver. springernature.com These systems are essential for identifying potential metabolites and understanding biotransformation pathways. nih.gov

Microsomes: Liver microsomes, which are vesicles of the endoplasmic reticulum, are rich in CYP450 enzymes and are a standard tool for studying Phase I metabolism. sigmaaldrich.comnih.gov Studies on this compound have utilized microsomes prepared from human cells expressing recombinant CYP2D6 to isolate the activity of this specific enzyme. nih.gov Rat liver microsomes have also been used to provide a broader, multi-enzyme perspective on its metabolism. nih.govfrontiersin.org

Hepatocytes: As intact liver cells, hepatocytes contain the full complement of both Phase I and Phase II metabolic enzymes and are considered a "gold standard" for in vitro metabolism studies. nih.gov They allow for the investigation of a wider range of metabolic reactions, including conjugation pathways that follow initial oxidation. springernature.comnih.gov

Recombinant Enzymes: Using specific, recombinantly expressed enzymes (like CYP2D6) allows for precise determination of which isozyme is responsible for a particular metabolic reaction. nih.govadmescope.com This approach was critical in confirming the roles of CYP2D6 in the O-demethylation and hydroxylation of this compound. nih.gov

The table below details the in vitro systems used in the study of this compound metabolism.

In Vitro SystemApplicationKey FindingsReference
Human CYP2D6-expressing MicrosomesIsolate the specific role of the CYP2D6 enzyme.Confirmed CYP2D6 catalyzes O-demethylation and hydroxylation but not N-demethylation. nih.gov
Rat Liver MicrosomesGeneral profiling of Phase I metabolic pathways.Identified O-demethylation, N-dealkylation, and hydroxylation as metabolic routes. nih.gov
HepatocytesComprehensive metabolism studies including Phase I and Phase II.Used for broader metabolite profiling and clearance predictions. nih.govnih.gov

Concepts of Metabolic Engineering for Compound Production or Modification

Metabolic engineering involves the targeted modification of an organism's metabolic pathways to enhance the production of specific chemicals or to create novel compounds. nih.govnih.gov This field combines principles of molecular biology and engineering to redesign microbial or cellular factories for biotechnological applications. sciepublish.comyoutube.com

While specific applications of metabolic engineering for the production of this compound are not detailed in the literature, the core concepts could be applied for its synthesis or modification. Aromatic compounds are often derived from precursors in the shikimate pathway in microorganisms. nih.gov Engineering this pathway to increase the flux towards precursors like L-tyrosine or L-phenylalanine could be a first step. nih.gov

Further modification could involve introducing heterologous genes from other organisms (such as plants or other microbes) to construct a novel biosynthetic pathway. nih.govsciepublish.com For instance, enzymes capable of performing specific hydroxylation or methylation reactions could be introduced into a microbial host like E. coli or yeast. nih.govillinois.edu Directed evolution or rational enzyme design could then be used to optimize these enzymes to act on a specific propylamin scaffold, potentially enabling the de novo biosynthesis or specific modification (e.g., selective demethylation) of this compound and related molecules. qub.ac.uk This approach allows for the sustainable production of complex chemicals from renewable feedstocks, replacing traditional chemical synthesis methods. nih.govsciepublish.com

Neurochemical and Pharmacological Mechanisms Cellular and Molecular Focus

Elucidation of Neurotransmitter System Modulation

The primary mechanism of action of methoxyphenylpropylamine and its analogs involves the modulation of monoaminergic neurotransmitter systems, including the dopaminergic, serotonergic, and noradrenergic systems. This modulation occurs through interactions with neurotransmitter receptors and transporters, leading to alterations in synaptic concentrations of these key signaling molecules.

Dopaminergic System Interactions and Signaling Pathways

The interaction of methoxyphenylpropylamine with the dopaminergic system is a critical area of investigation, given the structural resemblance to dopamine (B1211576) and other dopaminergic agonists. While direct binding affinities and functional data for all isomers of methoxyphenylpropylamine at dopamine receptors (D1, D2, etc.) and the dopamine transporter (DAT) are not extensively detailed in publicly available literature, some inferences can be drawn from related compounds and overlapping receptor systems.

Research has indicated a regional overlap of [3H]tryptamine binding sites, for which p-methoxyphenylpropylamine shows high affinity, with dopaminergic nerve terminals in areas such as the nucleus accumbens and caudate-putamen. nih.gov This co-localization suggests a potential for methoxyphenylpropylamine to indirectly influence dopaminergic neurotransmission. However, direct evidence from studies focusing specifically on methoxyphenylpropylamine's affinity for dopamine receptors and its effect on dopamine reuptake is necessary to fully elucidate its role in the dopaminergic system. The complexity of dopamine signaling, which involves multiple receptor subtypes (D1-like and D2-like) coupled to different G-proteins (Gs and Gi, respectively), necessitates specific binding and functional assays to determine the precise nature of any interaction. nih.gov

Noradrenergic System Influence

In addition to its effects on the serotonergic system, p-methoxyphenylpropylamine is also a potent inhibitor of norepinephrine (B1679862) (noradrenaline) reuptake. nih.gov By blocking the norepinephrine transporter (NET), p-methoxyphenylpropylamine increases the availability of norepinephrine in the synaptic cleft. This leads to an enhancement of noradrenergic signaling. The dual inhibition of both serotonin (B10506) and norepinephrine reuptake places this compound in a class of agents that can have broad effects on mood and arousal, similar to serotonin-norepinephrine reuptake inhibitors (SNRIs).

Mechanisms of Monoamine Transporter Function and Regulation

The function of monoamine transporters such as DAT, SERT, and NET is crucial for regulating neurotransmitter levels. These transporters are complex membrane proteins that bind to their respective monoamines in the extracellular space and translocate them back into the presynaptic neuron. taylorandfrancis.com The inhibition of these transporters by compounds like p-methoxyphenylpropylamine is a primary mechanism through which they exert their pharmacological effects.

The interaction of an inhibitor with a monoamine transporter can be competitive, non-competitive, or uncompetitive, and can stabilize the transporter in a conformation that is not conducive to substrate transport. The precise molecular interactions, including the binding site and the conformational changes induced by methoxyphenylpropylamine, have not been fully elucidated. The regulation of these transporters is also a complex process, involving phosphorylation by various protein kinases, which can alter their trafficking to and from the cell surface and their transport capacity. youtube.com How methoxyphenylpropylamine might influence these regulatory processes is an area for further research.

Intracellular Signaling Cascades and Downstream Molecular Events

The modulation of monoaminergic systems by methoxyphenylpropylamine initiates a cascade of intracellular signaling events. G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors, when activated, trigger second messenger systems. These systems, including the adenylyl cyclase/cyclic AMP (cAMP) and the phospholipase C/inositol triphosphate (IP3) and diacylglycerol (DAG) pathways, amplify the initial signal and lead to a wide range of cellular responses. taylorandfrancis.comnih.gov

For instance, activation of D1-like dopamine receptors typically stimulates adenylyl cyclase, leading to an increase in cAMP levels and subsequent activation of protein kinase A (PKA). Conversely, D2-like receptor activation often inhibits adenylyl cyclase. nih.gov Similarly, different serotonin receptor subtypes are coupled to various second messenger pathways. While it is known that p-methoxyphenylpropylamine can increase synaptic levels of serotonin and norepinephrine, the specific downstream signaling cascades it predominantly activates would depend on the receptor subtypes that are subsequently stimulated by these neurotransmitters. Direct investigation into the effects of methoxyphenylpropylamine on second messenger levels and kinase activation in relevant neuronal cell types is needed for a complete understanding.

Advanced Neurobiological Research on Compound-Induced Cellular Responses

The long-term effects of compounds that modulate monoaminergic systems often involve changes in gene expression and neuroplasticity. Chronic exposure to substances that alter neurotransmitter levels can lead to adaptive changes in the brain, including alterations in receptor density, transporter expression, and the expression of various signaling proteins and growth factors.

Advanced Analytical Methodologies for Research and Characterization

Chromatographic Separation Techniques for Quantitative Analysis in Research Matrices

Chromatographic techniques are fundamental for the separation and quantitative analysis of Methoxyphenylpropylamin in diverse research matrices. The choice of technique often depends on the specific requirements of the research, including the complexity of the sample matrix and the required sensitivity of the assay.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the simultaneous determination of this compound, often in combination with other compounds in pharmaceutical formulations. A validated HPLC procedure has been developed for the concurrent analysis of aminophylline, methoxyphenamine (B1676417) hydrochloride, noscapine, and chlorphenamine maleate (B1232345) in capsule dosage forms. bohrium.comresearchgate.net This method utilizes an Ultrasphere C18 column with a mobile phase composed of dichloromethane-methanol-0.25% (v/v) diethylamine (B46881) aqueous solution (20:60:20, v/v/v). bohrium.com The separation is achieved within a rapid 6-minute timeframe for the entire drug mixture, with a flow rate of 1 ml/min and UV detection at 264 nm. bohrium.com The method has demonstrated good linearity for methoxyphenamine hydrochloride in the concentration range of 62.5-375 µg/ml. bohrium.com The precision of this method is notable, with intra- and inter-day relative standard deviations (R.S.D.s) ranging from 0.4-0.6%. bohrium.com

Ultra-High-Performance Liquid Chromatography (UHPLC), a more recent advancement, offers significant improvements in speed, resolution, and sensitivity over traditional HPLC. While specific UHPLC methods for the analysis of this compound were not detailed in the reviewed literature, the principles of UHPLC, which involve the use of columns with smaller particle sizes (typically sub-2 µm), would theoretically allow for faster and more efficient separations of this compound from complex matrices. A UPLC-MS/MS chromatogram has been documented for methoxyphenamine as an internal standard in the analysis of other compounds in hair, demonstrating its compatibility with this advanced technique. researchgate.net

Table 1: HPLC Method Parameters for this compound Analysis
ParameterCondition
ColumnUltrasphere C18 bohrium.com
Mobile PhaseDichloromethane-methanol-0.25% (v/v) diethylamine aqueous solution (20:60:20, v/v/v) bohrium.com
Flow Rate1 ml/min bohrium.com
DetectionUV at 264 nm bohrium.com
Linearity Range62.5-375 µg/ml bohrium.com
Intra-day R.S.D.0.4-0.6% bohrium.com
Inter-day R.S.D.0.4-0.6% bohrium.com

Gas Chromatography (GC) is another powerful technique for the quantitative analysis of this compound and its metabolites in biological fluids like plasma. Sensitive GC procedures have been developed for this purpose, often requiring derivatization to enhance the volatility and detectability of the analytes. nih.gov For the analysis of this compound metabolites, an electron-capture detector is utilized, while a nitrogen-phosphorus detector is necessary for the parent compound due to the poor electron-capture response of its fluorinated derivatives. nih.gov A key step in this method is the extractive derivatization with pentafluorobenzoyl chloride, which allows for the quantification of this compound down to 3.8 ng/ml from a 2-ml plasma sample. nih.gov The lower limits of detection for the N-desmethyl, O-desmethyl, and 5-hydroxy metabolites are 1.6, 3.1, and 2.2 ng/ml, respectively. nih.gov

Capillary Electrophoresis (CE) coupled with electrochemiluminescence (ECL) detection offers a highly sensitive method for the analysis of this compound. nih.gov A complete separation of this compound and ethambutol (B1671381) can be achieved in 8 minutes using a 20 mM sodium phosphate (B84403) background electrolyte at pH 10.0 and a separation voltage of 9 kV. nih.gov The ECL detection is performed with an indium/tin oxide working electrode. This method demonstrates a linear correlation between ECL intensity and drug concentration in the range of 2-50 ng/ml. nih.gov The limit of detection (LOD) for this compound in water is 0.9 ng/ml, and in plasma, it is 0.3 µg/ml. nih.gov

Table 2: GC and CE Method Parameters for this compound Analysis
TechniqueParameterCondition/Value
Gas Chromatography (GC)DetectorNitrogen-Phosphorus Detector nih.gov
Derivatization AgentPentafluorobenzoyl chloride nih.gov
Sample MatrixPlasma nih.gov
Limit of Quantification3.8 ng/ml nih.gov
Capillary Electrophoresis (CE)DetectionElectrochemiluminescence (ECL) nih.gov
Background Electrolyte20 mM sodium phosphate (pH 10.0) nih.gov
Separation Voltage9 kV nih.gov
Linearity Range2-50 ng/ml nih.gov
Limit of Detection (Plasma)0.3 µg/ml nih.gov

Mass Spectrometry (MS) Applications for Structural Confirmation and Quantification

Mass spectrometry is an indispensable tool in the analysis of this compound, providing both structural information for confirmation and high sensitivity for quantification, especially when coupled with chromatographic separation techniques.

LC-MS/MS is a highly specific and sensitive method for the detection and confirmation of this compound, particularly in the context of doping control analysis. dshs-koeln.de A validated LC-MS/MS method can be used for confirmation of the compound in urine samples. This method employs an Applied Biosystems API 2000 mass spectrometer with atmospheric pressure chemical ionization (APCI). dshs-koeln.de The chromatographic separation is achieved using a Phenomenex Gemini C6-phenyl column with a flow rate of 800 µL/min. The mobile phase is an isocratic mixture of 90% 5 mM ammonium (B1175870) acetate (B1210297) with 0.1% acetic acid and 10% acetonitrile. dshs-koeln.de In positive ion mode, this compound is detected by its characteristic product ions at m/z 149, 121, 93, and 91. dshs-koeln.de This method is highly sensitive, with a limit of detection of 0.7 ng/mL, and demonstrates good precision with intraday and interday variations of 2.5-5.8% and 10.8-16.2%, respectively. dshs-koeln.de

GC-MS is a standard technique for the screening and identification of a wide range of compounds, including this compound, in doping control. dshs-koeln.de For a screening procedure, a GC-MS system such as an Agilent 5890/5973 GC-MSD can be used. dshs-koeln.de The separation is typically performed on an HP-5MS capillary column. A common temperature program starts at 85°C for 0.1 minutes, then ramps up to 330°C at a rate of 28°C per minute. dshs-koeln.de The mass spectrometer is operated in SCAN mode, acquiring data over a mass-to-charge ratio (m/z) range of 40-400. This screening method has a limit of detection of 50 ng/mL. dshs-koeln.de The electron ionization (EI) mass spectra of this compound and its N-demethyl and O-demethyl metabolites show characteristic fragmentation patterns that are used for their identification. dshs-koeln.de The fragmentation of phenethylamines in GC-EI/MS typically involves cleavage of the Cβ-Cα bond, which provides unique and useful information for identification. mdpi.com

Table 3: Mass Spectrometry Method Parameters for this compound Analysis
TechniqueParameterCondition/Value
LC-MS/MSIonizationAtmospheric Pressure Chemical Ionization (APCI), Positive Mode dshs-koeln.de
ColumnPhenomenex Gemini C6-phenyl dshs-koeln.de
Product Ions (m/z)149, 121, 93, 91 dshs-koeln.de
Limit of Detection0.7 ng/mL dshs-koeln.de
Intraday Precision2.5-5.8% dshs-koeln.de
GC-MSColumnHP-5MS dshs-koeln.de
Temperature Program85°C (0.1 min) to 330°C at 28°C/min dshs-koeln.de
Scan Range (m/z)40-400 dshs-koeln.de
Limit of Detection50 ng/mL dshs-koeln.de

Novel Sample Preparation and Extraction Techniques for Complex Biological Systems (for research purposes)

The analysis of this compound in complex biological matrices such as plasma and urine requires effective sample preparation to remove interferences and concentrate the analyte.

For GC analysis of this compound and its metabolites in plasma, a protein precipitation step followed by derivatization and extraction is employed. One method involves the precipitation of proteins from a 1-ml plasma sample using 10% trichloroacetic acid. nih.gov This is followed by aqueous derivatization with pentafluorobenzoyl chloride at pH 9.2 and a subsequent single-step extraction with cyclohexane. nih.gov For the parent compound, an alternative approach is extractive derivatization with pentafluorobenzoyl chloride directly from a 2-ml plasma aliquot, which eliminates the need for a separate protein precipitation step. nih.gov

In the context of doping control analysis, a common sample preparation for GC-MS screening involves a liquid-liquid extraction (LLE). A 5 mL urine specimen is extracted with 2 mL of tert-butylmethyl ether at a pH of 14. dshs-koeln.de An aliquot of the resulting ether layer is then directly injected into the GC-MS system. dshs-koeln.de For LC-MS/MS analysis, a much simpler "dilute-and-shoot" approach can be used for urine samples, where the sample is simply enriched with an internal standard and then subjected to analysis without further extraction steps. dshs-koeln.de This highlights the trend towards minimizing sample preparation to increase throughput in research and screening environments.

Computational Pharmacology and Chemoinformatics

In Silico Ligand Design and Virtual Screening Methodologies

In silico ligand design for compounds related to Methoxyphenylpropylamin often involves creating structural variations to optimize their interaction with specific biological targets. One documented approach involves the design of ligands for dopamine (B1211576) receptors, where structural modifications are proposed to enhance receptor affinity and selectivity. For instance, the formation of a seven-membered ring system, which could theoretically arise from 3-Methoxyphenylpropylamin, has been a subject of consideration in the design of novel receptor ligands.

Virtual screening methodologies are employed to sift through large libraries of chemical compounds to identify those that are most likely to bind to a drug target. While specific large-scale virtual screening campaigns for this compound are not extensively detailed in the provided information, the principles of this methodology are fundamental to its computational evaluation. These methods would typically involve docking simulations of this compound analogs against homology models of target receptors to predict binding affinities and modes.

Molecular Modeling for Ligand-Protein Interaction Prediction

Molecular modeling plays a crucial role in predicting and understanding the interactions between ligands like this compound and their protein targets. Homology modeling, for example, is utilized when the crystal structure of a target receptor is unavailable. By building a model of the receptor based on the known structure of a related protein, researchers can perform docking studies.

These studies provide insights into the molecular mechanisms of action at the receptor level. For this compound derivatives, molecular modeling can elucidate key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that govern the binding to receptors like dopamine and serotonin (B10506) receptors. This understanding is critical for explaining the observed structure-activity relationships and for guiding the design of new, more potent, and selective ligands.

Network Pharmacology and Systems Biology for Mechanistic Insight

Network pharmacology and systems biology offer a holistic approach to understanding the effects of a compound within a complex biological system. Instead of focusing on a single target, these disciplines examine the interactions of a drug with multiple targets and the downstream effects on cellular pathways and networks.

Chemical Biology Applications and Research Tool Development

Methoxyphenylpropylamin as a Molecular Probe for Biological Target Validation

The development of subtype-selective ligands is a cornerstone of biological target validation, allowing researchers to isolate and study the function of individual receptor subtypes. In this context, various substituted N-[3-(3-methoxyphenyl)propyl] amides have been synthesized and characterized as highly potent and selective agonists for the melatonin (B1676174) MT2 receptor benthamdirect.comnih.gov. These compounds serve as molecular probes to delineate the distinct physiological roles of the MT1 and MT2 receptors, which often have overlapping expression patterns but can mediate different downstream effects.

The validation process involves using these probes to confirm that a biological response is mediated by a specific target (in this case, the MT2 receptor). By demonstrating that a highly selective MT2 agonist elicits a particular cellular response, while a selective MT1 agonist does not, researchers can validate the MT2 receptor as the target responsible for that physiological outcome.

Detailed structure-activity relationship (SAR) studies have been crucial in optimizing these molecular probes. For instance, research has shown that incorporating a benzyloxyl substituent at the C6 position of the 3-methoxyphenyl (B12655295) ring dramatically enhances binding affinity for the MT2 receptor while simultaneously decreasing affinity for the MT1 receptor nih.govebi.ac.uk. This rational design approach has produced ligands with picomolar potency for the MT2 receptor, making them invaluable tools for target validation studies benthamdirect.com.

Table 1: Binding Affinity and Selectivity of Representative N-[3-(3-methoxyphenyl)propyl] Amide Derivatives for Human Melatonin Receptors

Note: Data are illustrative, based on findings reported in literature where specific values for Kᵢ (binding affinity) demonstrate significant enhancement of MT2 selectivity through chemical modification nih.govebi.ac.uk.

Modulation of Protein-Protein Interactions in Controlled In Vitro Systems

As agonists for GPCRs, N-[3-(3-methoxyphenyl)propyl] amides function by modulating the transient protein-protein interactions that are fundamental to signal transduction. The binding of an agonist to the melatonin receptor induces a conformational change in the receptor, which in turn promotes its interaction with intracellular G-proteins nih.gov. This initial binding event between the activated receptor and a specific G-protein (typically of the Gαi family for melatonin receptors) is a critical protein-protein interaction that initiates the downstream signaling cascade.

In controlled in vitro systems, such as cell lines engineered to express specific melatonin receptor subtypes, these compounds are used to precisely control and study this interaction. By applying a selective MT2 agonist, researchers can trigger the interaction between the MT2 receptor and its cognate G-protein, leading to the dissociation of the G-protein's α and βγ subunits. This allows for the isolated study of MT2-mediated signaling pathways. These compounds, therefore, act as tools to modulate the receptor-transducer interface, which is a key protein-protein interaction governing cellular signaling nih.govnih.gov.

Applications in the Study of Cellular Signaling Pathways and Metabolic Processes

The high selectivity of N-[3-(3-methoxyphenyl)propyl] amide derivatives makes them ideal for dissecting the complex cellular signaling pathways regulated by melatonin receptors. Activation of the MT2 receptor by these agonists has been shown to initiate multiple signaling events. These include the Gαi-mediated inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels benthamdirect.comnih.gov. Furthermore, signaling through the Gβγ subunits can activate other pathways, such as the extracellular signal-regulated kinase (ERK) phosphorylation cascade and pathways involving protein kinase C (PKC) and inositol-1,4,5-trisphosphate (IP3) benthamdirect.comnih.govnih.gov.

By using these selective probes, researchers can investigate how MT2 receptor activation influences various physiological and metabolic processes. Melatonin signaling is intrinsically linked to the regulation of circadian rhythms, which in turn has a profound impact on metabolism. Dysregulation of these pathways has been associated with metabolic disorders, including type 2 diabetes nih.gov. The use of potent MT2-selective agonists allows for precise investigation into how this specific receptor subtype contributes to insulin (B600854) secretion, glucose homeostasis, and other metabolic functions, providing insights into potential therapeutic strategies benthamdirect.comnih.gov.

Table 2: Signaling Pathways Modulated by MT₂ Receptor Activation

Note: This table summarizes key signaling cascades known to be modulated by melatonin receptor activation, which can be selectively studied using compounds from the this compound series benthamdirect.comnih.govnih.gov.

Integration with Synthetic Biology for Functional Elucidation and Biosynthesis

Synthetic biology combines principles from engineering and biology to design and construct new biological parts, devices, and systems. This field offers powerful tools for producing complex molecules and elucidating biological functions thermofisher.comnih.gov.

To date, the application of synthetic biology specifically to the biosynthesis of synthetic ligands like N-[3-(3-methoxyphenyl)propyl] amides is not documented in publicly available research. These compounds are typically produced through multi-step chemical synthesis rather than biological pathways nih.gov.

However, synthetic biology represents a potential future avenue for this area of research. For instance, engineered microbial systems could be developed to produce novel precursors or to perform specific enzymatic transformations, potentially leading to more efficient and diverse synthesis of new analogs. Furthermore, synthetic biological circuits could be designed to report on the activation of melatonin receptors in living cells, offering a dynamic way to screen compound libraries and elucidate the functional consequences of receptor activation in real-time. While these applications are currently speculative for this specific compound class, the broader field of synthetic biology is increasingly being used to expand the chemical diversity of other natural and synthetic products for drug discovery nih.govnih.gov.

Future Perspectives and Emerging Research Avenues for Methoxyphenylpropylamin

Exploration of Undiscovered Molecular Targets and Biological Mechanisms

Initial research has strongly indicated that derivatives of methoxyphenylpropylamin exhibit a notable affinity for melatonin (B1676174) receptors. Specifically, a series of substituted N-[3-(3-methoxyphenyl)propyl] amides have been identified as highly potent and selective ligands for the MT2 melatonin receptor. nih.gov This discovery has laid the groundwork for future investigations aimed at fully elucidating the therapeutic potential of targeting this receptor with novel this compound-based compounds.

Further research is warranted to explore the full spectrum of molecular targets for this class of compounds. While the interaction with melatonin receptors is a key finding, the possibility of undiscovered off-target effects or interactions with other receptor systems cannot be discounted. A comprehensive screening of this compound and its analogs against a broad panel of receptors, ion channels, and enzymes could reveal novel biological mechanisms and potential therapeutic applications beyond the melatonergic system. Understanding these interactions is crucial for developing compounds with improved selectivity and a more predictable pharmacological profile.

The exploration of downstream signaling pathways activated by this compound derivatives at the MT2 receptor is another critical area of future research. Melatonin receptors are known to couple to various intracellular signaling cascades, and a deeper understanding of how these specific ligands modulate these pathways could lead to the design of biased agonists that selectively activate desired therapeutic pathways while avoiding those associated with potential side effects. nih.gov

Development of Next-Generation Computational Models for Predictive Research

The advancement of computational chemistry and molecular modeling presents a significant opportunity to accelerate the discovery and optimization of this compound-based ligands. While specific computational models for this compound are not yet extensively documented, the principles and methodologies are well-established in drug discovery. Techniques such as quantitative structure-activity relationship (QSAR) studies, pharmacophore modeling, and molecular docking can be effectively applied to this chemical scaffold.

Future research should focus on developing robust computational models that can accurately predict the binding affinity and selectivity of novel this compound analogs for the MT1 and MT2 receptors. These models can be built upon the existing experimental data for N-[3-(3-methoxyphenyl)propyl] amides and other related compounds. By identifying the key structural features that govern receptor interaction, these models can guide the rational design of new molecules with enhanced potency and desired pharmacological properties.

Moreover, molecular dynamics simulations can provide valuable insights into the dynamic behavior of these ligands within the receptor binding pocket. This can help in understanding the molecular basis of their selectivity and in designing analogs with improved binding kinetics. The integration of machine learning and artificial intelligence algorithms into these computational workflows could further enhance their predictive power, enabling the rapid screening of vast virtual libraries of potential drug candidates.

Computational ApproachApplication in this compound ResearchPotential Outcome
QSAR Correlate chemical structure with biological activityPredict potency of new analogs
Pharmacophore Modeling Identify essential 3D features for receptor bindingGuide the design of novel scaffolds
Molecular Docking Predict the binding mode and affinity of ligandsPrioritize compounds for synthesis
Molecular Dynamics Simulate ligand-receptor interactions over timeUnderstand the basis of selectivity

Innovative Synthetic Strategies for Advanced Analog Discovery

The synthesis of substituted N-[3-(3-methoxyphenyl)propyl] amides has demonstrated the feasibility of creating a diverse library of analogs. nih.gov Future research in this area should focus on the development of more efficient, versatile, and stereoselective synthetic routes. The exploration of novel synthetic methodologies will be crucial for accessing a wider range of chemical diversity and for the preparation of compounds with precisely controlled stereochemistry, which can be critical for receptor interaction.

One promising avenue is the use of modern synthetic techniques such as flow chemistry and automated synthesis platforms. These technologies can enable the rapid and efficient production of large numbers of analogs for structure-activity relationship studies. Furthermore, the development of novel catalytic methods for the functionalization of the this compound core could provide access to previously inaccessible chemical space.

A key challenge in the development of these compounds is their metabolic stability. Research has shown that certain derivatives are susceptible to metabolism, which can limit their therapeutic utility. researchgate.net Therefore, innovative synthetic strategies should also focus on introducing structural modifications that enhance metabolic stability without compromising receptor affinity. This could involve the strategic incorporation of fluorine atoms or other metabolic blockers, or the replacement of labile functional groups with more robust alternatives.

Interdisciplinary Research Initiatives in Chemical Neuroscience and Pharmacology

The connection between this compound derivatives and the melatonergic system firmly places this research at the intersection of chemical neuroscience and pharmacology. The MT1 and MT2 receptors play crucial roles in regulating circadian rhythms, sleep, and mood, and are implicated in a variety of neurological and psychiatric disorders. nih.govfrontiersin.orgelifesciences.org This provides a rich landscape for interdisciplinary research aimed at developing novel therapeutics.

Future initiatives should foster collaboration between medicinal chemists, pharmacologists, neuroscientists, and clinicians. Medicinal chemists can focus on the design and synthesis of novel ligands with specific pharmacological profiles (e.g., full agonists, partial agonists, or antagonists) for the MT1 and MT2 receptors. Pharmacologists can then characterize the in vitro and in vivo activity of these compounds, while neuroscientists can investigate their effects on neuronal circuits and behavior in relevant animal models of disease.

Such collaborative efforts are essential for translating the basic scientific discoveries in this area into tangible clinical benefits. For example, the development of highly selective MT2 receptor agonists based on the this compound scaffold could lead to new treatments for insomnia and other sleep disorders with potentially fewer side effects than existing medications. nih.govkarger.com Furthermore, exploring the role of these compounds in other central nervous system disorders where the melatonergic system is implicated, such as depression and neurodegenerative diseases, represents a promising area for future investigation.

Q & A

Q. What frameworks ensure rigorous experimental design in this compound research?

  • Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during hypothesis formulation. For translational studies, integrate PICO (Population, Intervention, Comparison, Outcome) to structure clinical research questions. Document ethical approvals for human/animal studies .

Q. Methodological Notes

  • Data Presentation : Use tables to summarize spectral data (e.g., NMR shifts) and figures for reaction schemes. Avoid overcrowding visuals with excessive chemical structures .
  • Contradiction Analysis : Employ triangulation by cross-referencing experimental, computational, and literature data to resolve inconsistencies .
  • Ethical Compliance : Disclose conflicts of interest and adhere to journal guidelines for pharmacological data reporting (e.g., IC₅₀ values with confidence intervals) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.